

Spectroscopic Data and Analysis of 6-Fluoro-2-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **6-Fluoro-2-methoxyquinoline**

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This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound **6-Fluoro-2-methoxyquinoline**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data for **6-Fluoro-2-methoxyquinoline**. These predictions are derived from the known chemical shifts of the quinoline scaffold and the substituent effects of the fluoro and methoxy groups.

Table 1: Predicted ^1H NMR Data for **6-Fluoro-2-methoxyquinoline**

Position	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	6.8 - 7.0	d	8.5 - 9.0
H-4	7.9 - 8.1	d	8.5 - 9.0
H-5	7.6 - 7.8	dd	9.0 - 9.5, 2.5 - 3.0
H-7	7.2 - 7.4	ddd	9.0 - 9.5, 8.5 - 9.0, 2.5 - 3.0
H-8	7.8 - 8.0	dd	8.5 - 9.0, 5.0 - 5.5
OCH ₃	4.0 - 4.2	s	-

Note: Predicted values are for a deuteriochloroform (CDCl₃) solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for **6-Fluoro-2-methoxyquinoline**

Position	Predicted Chemical Shift (ppm)
C-2	162 - 164
C-3	110 - 112
C-4	135 - 137
C-4a	127 - 129
C-5	122 - 124 (d, J ≈ 25 Hz)
C-6	158 - 160 (d, J ≈ 250 Hz)
C-7	118 - 120 (d, J ≈ 21 Hz)
C-8	130 - 132 (d, J ≈ 7 Hz)
C-8a	144 - 146
OCH ₃	55 - 57

Note: Predicted values are for a deuteriochloroform (CDCl_3) solvent. The carbon atoms in the fluorinated ring are expected to show coupling with the ^{19}F nucleus, resulting in doublets (d) with characteristic coupling constants (J).

Table 3: Expected Mass Spectrometry Data for **6-Fluoro-2-methoxyquinoline**

m/z (charge/mass ratio)	Interpretation
177.06	Molecular ion $[\text{M}]^+$
162.04	$[\text{M} - \text{CH}_3]^+$
148.04	$[\text{M} - \text{CHO}]^+$
134.03	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
120.02	$[\text{M} - \text{C}_2\text{H}_3\text{O}]^+$

Note: The fragmentation pattern is predicted based on typical fragmentation of quinoline and methoxy-substituted aromatic compounds. The exact masses are calculated for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for quinoline derivatives like **6-Fluoro-2-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a spectrometer operating at a frequency of 400 MHz or higher.
 - Acquire a standard one-dimensional proton spectrum.

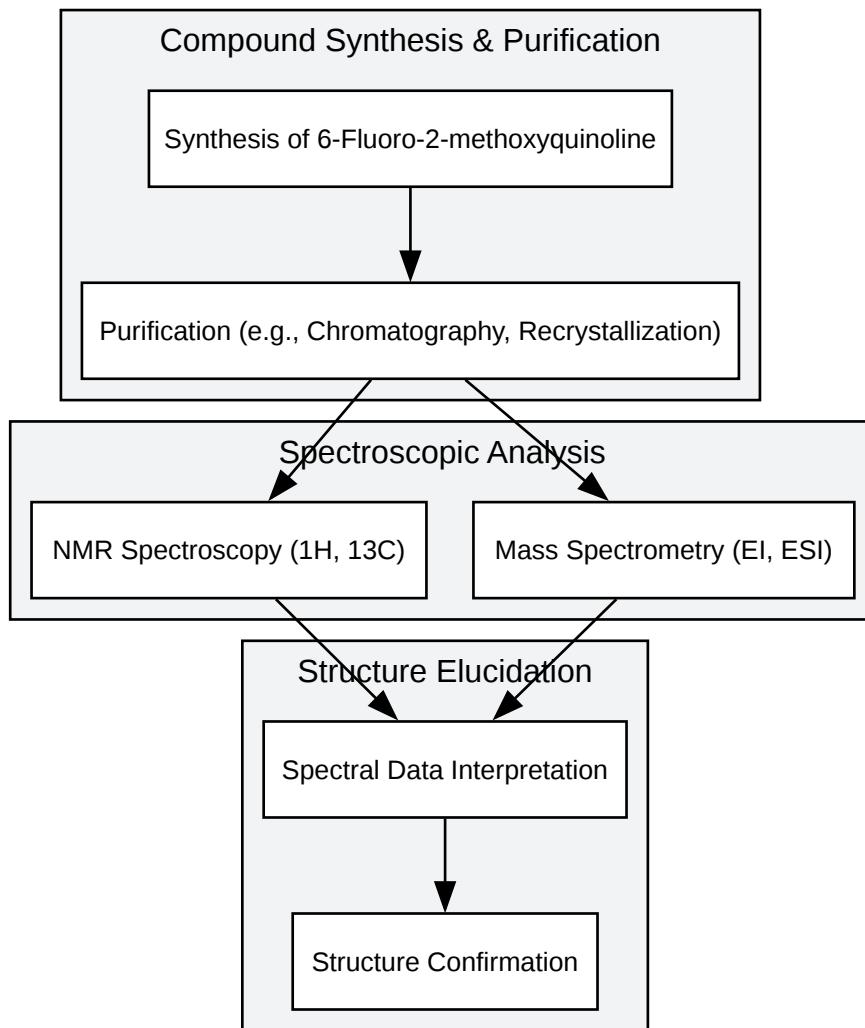
- Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum on the same instrument.
 - Typical spectral parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.
 - For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

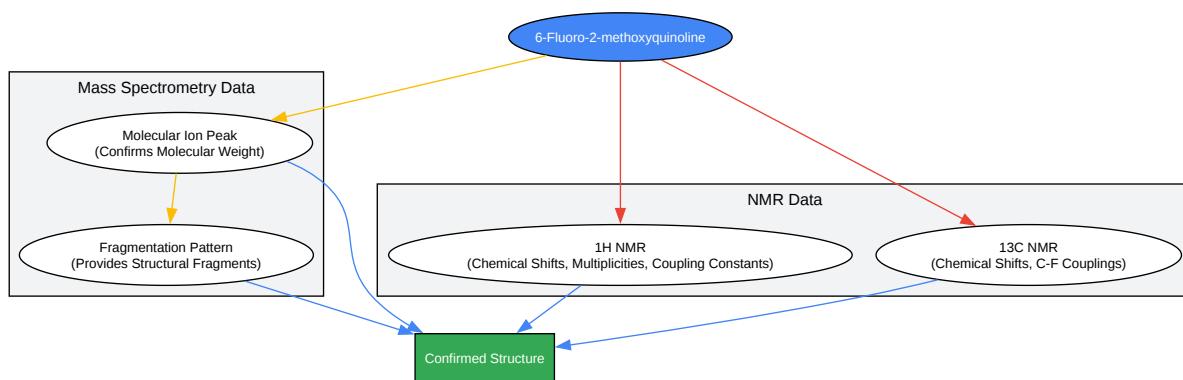
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the data in structure elucidation.



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Figure 1. General experimental workflow for the synthesis and spectroscopic analysis of **6-Fluoro-2-methoxyquinoline**.



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*Figure 2. Logical relationship of NMR and MS data in the structural confirmation of **6-Fluoro-2-methoxyquinoline**.*

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